Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-
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Overview
Description
Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- is an organic compound with the molecular formula C13H16OS It is a derivative of cyclohexanone, where a phenylmethylthio group is attached to the third carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- typically involves the reaction of cyclohexanone with benzyl mercaptan in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding thiol or thioether, depending on the reducing agent used.
Substitution: The phenylmethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are still under investigation, but they may include inhibition of key metabolic enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- can be compared with other similar compounds such as:
Cyclohexanone: A simple ketone with a six-membered ring structure.
Cyclohexanol: The corresponding alcohol of cyclohexanone.
3-(Benzylthio)cyclohexanone: A similar compound with a benzylthio group attached to the cyclohexanone ring.
Uniqueness
The presence of the phenylmethylthio group in Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
64888-91-1 |
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Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
(3S)-3-benzylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2/t13-/m0/s1 |
InChI Key |
YYXFTEKRSDLAHP-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@@H](CC(=O)C1)SCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC(=O)C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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